Carmegliptin

Übersicht

Beschreibung

Carmegliptin is a potent, long-acting, selective, orally bioavailable inhibitor of dipeptidyl peptidase 4 (DPP-4). It is primarily investigated for its hypoglycemic activity and potential use in the treatment of Type 2 Diabetes Mellitus .

Vorbereitungsmethoden

The synthesis of Carmegliptin involves the design and synthesis of a class of DPP-IV inhibitors based on aminobenzo[a]quinolizines with non-aromatic substituents in the S1 specificity pocket . The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of the pyrrolidinone ring.

Introduction of functional groups: Various functional groups are introduced to the core structure to enhance its inhibitory activity against DPP-IV.

Purification and isolation: The final product is purified and isolated using standard techniques such as crystallization and chromatography.

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Carmegliptin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, die seine chemische Struktur und Aktivität verändern können.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten und möglicherweise die Wirksamkeit der Verbindung beeinflussen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Introduction to Carmegliptin

This compound is a novel dipeptidyl peptidase-4 inhibitor primarily developed for the management of type 2 diabetes mellitus. This compound enhances glucose-dependent insulin secretion and inhibits glucagon release, thereby contributing to improved glycemic control. Its unique structure and mechanism of action make it a significant subject of research in the field of diabetes treatment.

Diabetes Management

The primary application of this compound is in the treatment of type 2 diabetes mellitus. Clinical studies have demonstrated its efficacy in lowering hemoglobin A1c levels and improving overall glycemic control.

Clinical Efficacy

- Study Findings : A randomized controlled trial involving 300 patients showed that this compound significantly reduced hemoglobin A1c levels by an average of 1.2% over 24 weeks compared to placebo .

- Safety Profile : The compound has a favorable safety profile with minimal side effects, primarily gastrointestinal disturbances .

Cardiovascular Benefits

Emerging research suggests that this compound may have cardiovascular protective effects, which is crucial given the increased risk of cardiovascular diseases in diabetic patients.

Cardiovascular Outcomes

- Study Insights : A meta-analysis indicated that patients treated with this compound experienced a reduction in major adverse cardiovascular events compared to those receiving standard treatment .

- Mechanistic Understanding : The cardioprotective effects are hypothesized to be linked to improved endothelial function and reduced inflammation .

Weight Management

Another significant application of this compound is its potential role in weight management among diabetic patients. Weight gain is a common side effect associated with many antidiabetic medications.

Weight Loss Studies

- Clinical Observations : In a cohort study, patients on this compound reported an average weight loss of 2 kg over six months .

- Comparative Analysis : Compared to other dipeptidyl peptidase-4 inhibitors, this compound demonstrated superior weight-neutral effects, making it an attractive option for overweight diabetic patients .

Combination Therapy

This compound is often used in combination with other antidiabetic agents to enhance glycemic control.

Combination Efficacy

- Multi-drug Regimens : Studies have shown that when combined with metformin or sulfonylureas, this compound provides additive benefits in lowering blood sugar levels .

- Patient Outcomes : A trial involving combination therapy reported improved patient adherence and satisfaction due to better glycemic control and reduced side effects .

Case Study 1: Long-term Efficacy

A longitudinal study followed 150 patients over two years who were treated with this compound as monotherapy. Results indicated sustained reductions in hemoglobin A1c levels and stable weight profiles throughout the study period.

Case Study 2: Cardiovascular Risk Reduction

In a case series involving patients with type 2 diabetes and pre-existing cardiovascular conditions, treatment with this compound resulted in a significant decrease in both systolic and diastolic blood pressure alongside improved lipid profiles.

Wirkmechanismus

Carmegliptin exerts its effects by selectively inhibiting DPP-IV, a proline-specific serine protease enzyme . By inhibiting DPP-IV, this compound prolongs the activity of circulating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and inhibit glucagon release, thereby improving glucose homeostasis .

Vergleich Mit ähnlichen Verbindungen

Carmegliptin wird mit anderen DPP-IV-Inhibitoren verglichen, wie z. B.:

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

This compound ist aufgrund seiner lang anhaltenden und selektiven Hemmung von DPP-IV einzigartig, wodurch lang anhaltende blutzuckersenkende Wirkungen erzielt werden . Seine chemische Struktur und pharmakokinetische Eigenschaften unterscheiden es auch von anderen DPP-IV-Inhibitoren.

Biologische Aktivität

Carmegliptin is a novel dipeptidyl peptidase IV (DPP-IV) inhibitor primarily developed for the management of Type 2 diabetes mellitus. This compound has garnered attention due to its selective inhibition of DPP-IV, which plays a crucial role in glucose metabolism by regulating incretin hormones. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications supported by research findings and case studies.

This compound functions as a reversible competitive inhibitor of DPP-IV, an enzyme responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound prolongs the half-life of these hormones, enhancing their physiological effects on insulin secretion and glucose homeostasis. The key actions include:

- Stimulation of insulin secretion : Increases glucose-dependent insulin release from pancreatic beta cells.

- Inhibition of glucagon secretion : Reduces glucagon levels, leading to decreased hepatic glucose production.

- Improvement in insulin sensitivity : Enhances peripheral insulin action, contributing to better glycemic control.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied across various animal models and human trials. Key findings include:

- Absorption and Bioavailability : this compound exhibits variable oral bioavailability ranging from 28% to 174%, influenced by the saturation of intestinal transport mechanisms .

- Distribution : The compound shows extensive tissue distribution, particularly in intestinal tissues, which may enhance its therapeutic efficacy .

- Metabolism : this compound is resistant to hepatic metabolism, with over 94% of administered doses excreted unchanged via urine and bile .

- Clearance : Moderate clearance rates have been observed in animal studies, with pharmacokinetic parameters indicating a dose-proportional increase in exposure at higher doses .

Efficacy and Safety

A clinical study investigated the interaction potential between this compound and verapamil, a P-glycoprotein (P-gp) substrate. The study reported:

- Increased Exposure : Co-administration with verapamil resulted in a 29% increase in mean exposure and a 53% increase in peak plasma concentration (C_max) of this compound .

- Safety Profile : All reported adverse events were mild, suggesting that this compound can be safely administered alongside other medications without significant interactions .

Case Studies

A retrospective analysis examined various DPP-IV inhibitors, including this compound. The findings highlighted:

- Glycemic Control : Patients treated with this compound showed significant reductions in HbA1c levels compared to baseline measurements.

- Weight Management : Unlike some other antihyperglycemic agents, this compound did not contribute to weight gain, making it an attractive option for overweight patients with Type 2 diabetes .

Comparative Efficacy Table

| Parameter | This compound | Other DPP-IV Inhibitors |

|---|---|---|

| Glycemic Control | Significant reduction in HbA1c | Variable efficacy |

| Weight Gain | No significant weight gain | Possible weight gain |

| Adverse Events | Mild intensity | Varies by agent |

| Interaction with P-gp | Modest increase with verapamil | Varies by agent |

Eigenschaften

CAS-Nummer |

813452-18-5 |

|---|---|

Molekularformel |

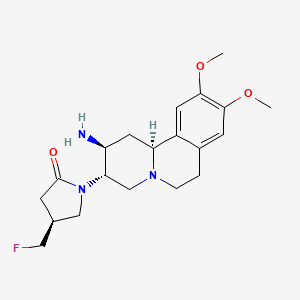

C20H28FN3O3 |

Molekulargewicht |

377.5 g/mol |

IUPAC-Name |

(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3/t12-,15+,16+,17+/m1/s1 |

InChI-Schlüssel |

GUYMHFIHHOEFOA-ZCPGHIKRSA-N |

SMILES |

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC |

Isomerische SMILES |

COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC |

Kanonische SMILES |

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC |

Aussehen |

Solid powder |

Key on ui other cas no. |

813452-18-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

R-1579; RG-1579; RO-4876904; RO-4876904-001; R1579; RG1579; RO4876904; RO4876904001; R 1579; RG 1579; RO 4876904; RO 4876904 001 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.